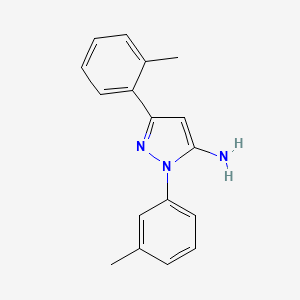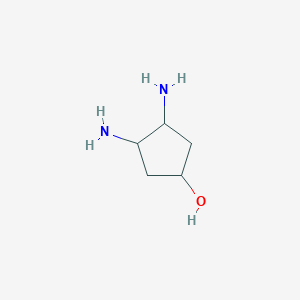
(E)-7-Bromo-N'-hydroxyisoquinoline-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-7-Bromo-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Bromo-N’-hydroxyisoquinoline-1-carboximidamide typically involves the following steps:
Bromination: The starting material, isoquinoline, undergoes bromination to introduce a bromine atom at the 7th position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Hydroxylation: The brominated isoquinoline is then subjected to hydroxylation to introduce a hydroxyl group at the N’ position. This can be done using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Carboximidamide Formation: The final step involves the formation of the carboximidamide group. This is typically achieved by reacting the hydroxylated product with cyanamide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of (E)-7-Bromo-N’-hydroxyisoquinoline-1-carboximidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-7-Bromo-N’-hydroxyisoquinoline-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-7-Bromo-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (E)-7-Bromo-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromoisoquinoline: Similar in structure but lacks the hydroxyl and carboximidamide groups.
N’-Hydroxyisoquinoline-1-carboximidamide: Similar but without the bromine atom at the 7th position.
Isoquinoline-1-carboximidamide: Lacks both the bromine and hydroxyl groups.
Uniqueness
(E)-7-Bromo-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other isoquinoline derivatives.
Eigenschaften
Molekularformel |
C10H8BrN3O |
|---|---|
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
7-bromo-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H8BrN3O/c11-7-2-1-6-3-4-13-9(8(6)5-7)10(12)14-15/h1-5,15H,(H2,12,14) |
InChI-Schlüssel |
NPKFFINRTHSLOD-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC2=C1C=CN=C2/C(=N\O)/N)Br |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN=C2C(=NO)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13164894.png)
![1-{Octahydrocyclopenta[b]pyrrol-1-yl}prop-2-yn-1-one](/img/structure/B13164901.png)

![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)




![2-[(2-Fluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13164946.png)



methanol](/img/structure/B13164975.png)

